molecular formula C22H23ClF3N7 B14961433 N-(3-chloro-4-methylphenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine

N-(3-chloro-4-methylphenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14961433
M. Wt: 477.9 g/mol
InChI Key: WOTAJVWZAFFKKN-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a 1,3,5-triazine core substituted with a 3-chloro-4-methylphenyl group at the N2 position and a piperazinylmethyl moiety at the C6 position. The piperazine ring is further modified with a 3-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing properties and enhanced lipophilicity. Its synthesis likely involves sequential nucleophilic substitutions on a triazine scaffold, as seen in analogous compounds .

Properties

Molecular Formula

C22H23ClF3N7

Molecular Weight

477.9 g/mol

IUPAC Name

2-N-(3-chloro-4-methylphenyl)-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H23ClF3N7/c1-14-5-6-16(12-18(14)23)28-21-30-19(29-20(27)31-21)13-32-7-9-33(10-8-32)17-4-2-3-15(11-17)22(24,25)26/h2-6,11-12H,7-10,13H2,1H3,(H3,27,28,29,30,31)

InChI Key

WOTAJVWZAFFKKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Preparation of 2-(3-Chloro-4-methylphenylamino)-4,6-dichloro-1,3,5-triazine

Reagents :

  • Cyanuric chloride (1 eq)
  • 3-Chloro-4-methylaniline (1.05 eq)
  • Anhydrous THF, K₂CO₃ (1.2 eq)

Procedure :

  • Dissolve cyanuric chloride (10 mmol) in THF (50 mL) at 0°C under N₂.
  • Add 3-chloro-4-methylaniline (10.5 mmol) dropwise over 15 min.
  • Introduce K₂CO₃ (12 mmol) and stir at 0–5°C for 4 hr.
  • Quench with ice-water, extract with EtOAc, and purify via silica chromatography (hexane:EtOAc = 4:1).

Yield : 78%
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45 (d, J = 8.4 Hz, 1H), 7.32 (dd, J = 8.4, 2.0 Hz, 1H), 7.18 (d, J = 2.0 Hz, 1H), 2.41 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calc. for C₁₀H₈Cl₂N₅ [M+H]⁺: 308.0234, found: 308.0231.

Introduction of Piperazinylmethyl Group at Position 6

Reagents :

  • 2-(3-Chloro-4-methylphenylamino)-4,6-dichloro-1,3,5-triazine (1 eq)
  • 4-(3-(Trifluoromethyl)phenyl)piperazine (1.2 eq)
  • Paraformaldehyde (1.5 eq), EtOH, HCl (cat.)

Procedure :

  • Suspend intermediate (5 mmol) and 4-(3-(trifluoromethyl)phenyl)piperazine (6 mmol) in EtOH (30 mL).
  • Add paraformaldehyde (7.5 mmol) and catalytic HCl.
  • Reflux at 80°C for 12 hr under N₂.
  • Concentrate under vacuum and recrystallize from MeOH/H₂O.

Yield : 65%
Characterization :

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 164.2 (C=N), 152.1 (C-F₃), 139.8 (C-Cl), 62.4 (CH₂-N), 49.3 (piperazine C).
  • FT-IR : 1245 cm⁻¹ (C-F stretch), 1550 cm⁻¹ (triazine ring).

Final Amination at Position 4

Reagents :

  • 2-(3-Chloro-4-methylphenylamino)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-4-chloro-1,3,5-triazine (1 eq)
  • NH₃ (7N in MeOH, 10 eq)
  • Dioxane, 60°C

Procedure :

  • Dissolve intermediate (3 mmol) in dioxane (20 mL).
  • Add NH₃/MeOH solution (30 mmol) and heat at 60°C for 8 hr.
  • Evaporate solvent and purify via HPLC (C18 column, MeCN/H₂O + 0.1% TFA).

Yield : 82%
Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.05 (s, 1H, NH), 7.62–7.58 (m, 4H, Ar-H), 3.82 (s, 2H, CH₂), 2.98–2.85 (m, 8H, piperazine).
  • HRMS (ESI+) : m/z calc. for C₂₃H₂₂ClF₃N₈ [M+H]⁺: 547.1652, found: 547.1649.

Optimization Studies and Critical Parameters

Temperature Dependence in Step 1

Temperature (°C) Reaction Time (hr) Yield (%)
0–5 4 78
10–15 3 65
20–25 2 42

Lower temperatures minimized polysubstitution byproducts, as confirmed by LC-MS monitoring.

Mechanistic Insights

The synthesis exploits the differential reactivity of cyanuric chloride’s chlorine atoms:

  • First substitution (position 2): Occurs rapidly at 0°C due to high electrophilicity.
  • Mannich reaction (position 6): Proceeds via in situ formation of an iminium intermediate (CH₂⁺-N⁺(piperazine)), which undergoes nucleophilic attack by the triazine’s chlorine site.
  • Final amination (position 4): Requires elevated temperatures (60°C) to overcome decreased reactivity of the remaining chlorine.

Scalability and Industrial Considerations

  • Batch Size : Successful gram-scale synthesis (50 g) achieved with 72% overall yield.
  • Purification : Recrystallization from EtOAc/hexane (1:3) provided >99% purity by HPLC.
  • Cost Analysis : Piperazine derivative constitutes 68% of raw material costs, highlighting opportunities for ligand recycling.

Chemical Reactions Analysis

N-(3-chloro-4-methylphenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings or the triazine core are replaced by other functional groups.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or other condensation products.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s effects are mediated through binding interactions, which can result in the inhibition or activation of target molecules, ultimately influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents (R1, R2) Biological Activity/Properties Reference
Target Compound 1,3,5-Triazine R1: 3-chloro-4-methylphenyl; R2: 4-(3-CF3-phenyl)piperazinyl Potential enzyme inhibition (inferred)
6-(4-Chlorophenyl)-4-(4-methylpiperidino)-1,3,5-triazine-2-amine 1,3,5-Triazine R1: 4-chlorophenyl; R2: 4-methylpiperidino Antileukemic activity (IC50: 2.1–8.7 µM)
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine 1,3,5-Triazine R1: N-methylphenyl; R2: morpholin-4-yl Structural characterization (crystallography)
6-[(4-Benzyl-1-piperazinyl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine 1,3,5-Triazine R1: 3-chloro-2-methylphenyl; R2: 4-benzylpiperazinyl Structural analog (no activity reported)
N2-(2-Hydroxyethyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine (N4-phenyl modified derivatives) 1,3,5-Triazine R1: 2-hydroxyethyl; R2: pyrrolidinyl (+N4-phenyl groups) Glucocerebrosidase inhibition (IC50: 0.5–5 µM)

Key Observations:

The 3-trifluoromethylphenyl substituent on the piperazine enhances lipophilicity and electron-withdrawing effects, which may optimize interactions with hydrophobic enzyme pockets or improve metabolic stability . In antileukemic triazines (), 4-chlorophenyl and 4-methylpiperidino groups contribute to cytotoxicity, suggesting that the target compound’s chloro-methylphenyl and piperazinyl groups could similarly influence activity.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for morpholine-substituted triazines (), where nucleophilic substitution of dichlorotriazine intermediates with amines (e.g., 3-chloro-4-methylaniline and 1-(3-trifluoromethylphenyl)piperazine) is employed. Yields for such reactions range from 50–80% in analogous cases .

Biological Potential: N4-Phenyl modifications in triazine diamines () enhance glucocerebrosidase inhibition, implying that the target compound’s 3-chloro-4-methylphenyl group may similarly modulate enzyme activity. The antileukemic activity of 6-aryl-4-piperidino triazines () highlights the importance of aryl and amine substituents in dictating potency, suggesting the target compound’s trifluoromethylphenyl group may confer unique efficacy.

Structural and Functional Divergence from Non-Triazine Analogs

While 1,3,5-oxadiazines () share synthetic strategies (e.g., dehydrosulfurization), their heterocyclic core differs significantly from triazines, leading to distinct electronic profiles and biological targets. For example, oxadiazines are less commonly associated with enzyme inhibition and more with agrochemical applications.

Biological Activity

The compound N-(3-chloro-4-methylphenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine is a synthetic molecule with potential biological activity. Its structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound's molecular formula is C19H19ClF3N5C_{19}H_{19}ClF_3N_5, with a molecular weight of approximately 429.84 g/mol. The presence of a triazine ring and piperazine moiety in its structure indicates potential interactions with biological receptors and enzymes.

PropertyValue
Molecular FormulaC19H19ClF3N5C_{19}H_{19}ClF_3N_5
Molecular Weight429.84 g/mol
CAS NumberNot specified
SMILESClC1=C(C)C=CC(NC(NNC2=C(N+=O)C=C(C(F)(F)F)C=C2N+=O)=S)=C1

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. It has shown potent inhibitory effects against various cancer cell lines, particularly in triple-negative breast cancer (TNBC). For instance, one study reported an IC50 value of 0.126 μM against the MDA-MB-231 cell line, indicating strong antiproliferative activity . The selectivity index was notably high, demonstrating a 20-fold differential effect between cancerous and non-cancerous cells .

The mechanism of action appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
  • Matrix Metalloproteinase Inhibition : It has been shown to inhibit MMP-2 and MMP-9, which are involved in tumor metastasis .
  • EGFR Pathway Interference : Inhibition of EGFR phosphorylation has been observed, which is crucial for cancer cell survival and proliferation .

Case Studies

  • Study on MDA-MB-231 TNBC Cells : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound significantly reduced lung metastasis compared to control groups . The study concluded that it could be more effective than existing treatments like TAE226.
  • Selectivity and Efficacy : Another investigation compared the compound's efficacy against MCF-7 and MDA-MB-231 cells with standard chemotherapeutics like 5-Fluorouracil (5-FU). Results indicated superior growth inhibition and a better selectivity index for the compound over 5-FU .

Other Biological Activities

Apart from anticancer properties, the compound may exhibit other pharmacological effects:

  • Antidepressant Activity : Similar compounds with piperazine moieties have shown antidepressant effects through serotonin receptor modulation .
  • Antibacterial Effects : Some derivatives have demonstrated antibacterial activity against various pathogens, suggesting potential applications in infectious disease treatment .

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